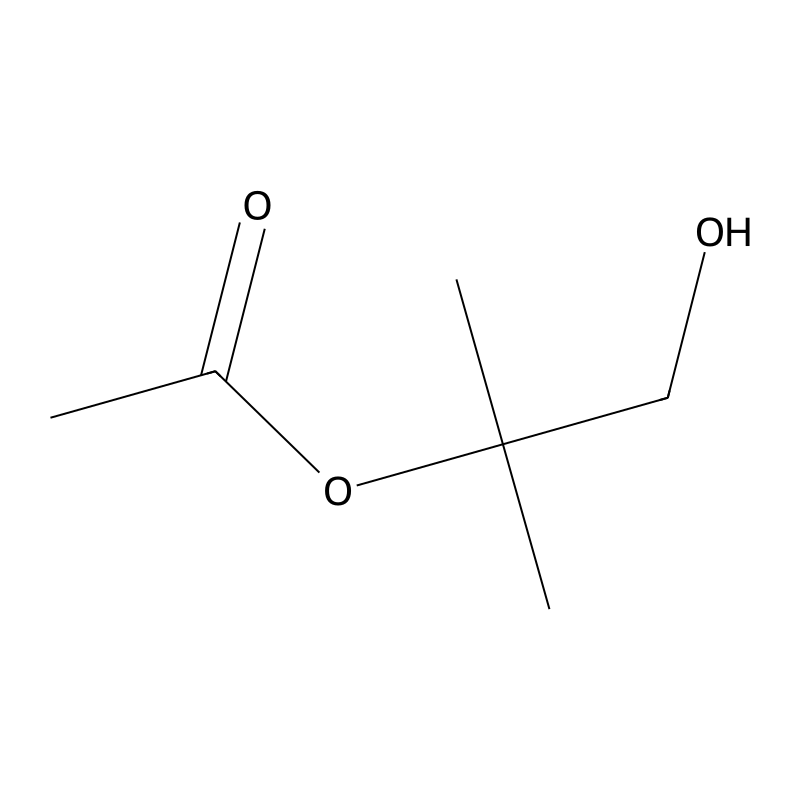

2-Acetoxy-2-methyl-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Organic synthesis

The presence of an ester group and a hydroxyl group suggests 2-Acetoxy-2-methyl-1-propanol could be a useful intermediate in organic synthesis reactions. It could potentially act as a precursor for the formation of more complex molecules through various functional group transformations. PubChem, National Institutes of Health:

Solvent properties

The molecule possesses both a polar hydroxyl group and a non-polar hydrocarbon chain, indicating it might have some solvent properties. Depending on its solubility characteristics, it could potentially be used in specific laboratory procedures requiring a solvent with these combined properties.

2-Acetoxy-2-methyl-1-propanol is an organic compound with the molecular formula . It features a secondary alcohol structure due to the presence of a hydroxyl group attached to the second carbon of a propanol chain, alongside an acetoxy group at the same carbon. This compound is characterized by its flammable liquid state and is known for its irritant and corrosive properties. Its structural uniqueness combines both an acetoxy group and a secondary alcohol, contributing to its distinct reactivity and utility in various applications .

Its unique properties make it valuable for specific chemical applications where both solubility and reactive functionalities are required .

The synthesis of 2-acetoxy-2-methyl-1-propanol typically involves:

Esterification Reaction:

- Reacting 2-methyl-1-propanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid.

- The reaction conditions generally require heating the mixture to approximately 60-80°C for several hours to ensure complete conversion.

In industrial settings, continuous esterification processes are often employed. The reactants are mixed with a catalyst in a reactor, heated, and stirred continuously to promote reaction efficiency. The final product is purified through distillation .

Research into interaction studies involving 2-acetoxy-2-methyl-1-propanol focuses on its behavior in biological systems and chemical processes. Its solubility profile allows it to interact effectively with various biomolecules, making it useful for tracing biochemical pathways in metabolic studies. Additionally, studies may explore its reactivity with different nucleophiles and the resultant products formed during substitution reactions .

Several compounds share structural similarities with 2-acetoxy-2-methyl-1-propanol:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-1-propanol | Primary Alcohol | Lacks acetoxy group; simpler reactivity |

| 2-Acetoxy-1-propanol | Ester | Acetoxy group at different carbon position |

| 2-Methyl-2-propanol | Tertiary Alcohol | Different reactivity profile compared to secondary alcohols |

| 2-Amino-2-methyl-1-propanol | Amino Alcohol | Used in buffer solutions; different functional group |

| 2-(Dimethylamino)-2-methyl-1-propanol | Amino Alcohol | Used for synthesizing various compounds; similar solvent properties |

Uniqueness

The uniqueness of 2-acetoxy-2-methyl-1-propanol lies in its combination of an acetoxy group with a secondary alcohol structure. This specific arrangement imparts distinct reactivity patterns and solvent properties that differentiate it from other similar compounds, making it particularly valuable for targeted chemical applications .